5-Bromo-2,4,6-trichloropyrimidine
Overview
Description
5-Bromo-2,4,6-trichloropyrimidine: is a halogenated pyrimidine derivative with the molecular formula C4HBrCl3N2. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure consists of a pyrimidine ring substituted with bromine and three chlorine atoms, making it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
5-Bromo-2,4,6-trichloropyrimidine is a halogenated pyrimidine compound . It is used as a starting reagent in the synthesis of various compounds, including positive allosteric modulators for GABA B receptors . These receptors are primarily targeted due to their role in inhibitory neurotransmission in the central nervous system .
Mode of Action
It is known that halogenated pyrimidines can undergo nucleophilic aromatic substitution reactions . This allows them to interact with their targets and induce changes. For instance, they can form covalent bonds with the amino acids in the GABA B receptors, thereby modulating their function .
Biochemical Pathways
Given its use in the synthesis of modulators for gaba b receptors, it can be inferred that it may influence the gabaergic neurotransmission pathway . This pathway plays a crucial role in inhibitory neurotransmission, affecting various physiological and psychological processes.
Pharmacokinetics
Like other halogenated pyrimidines, it is likely to have good bioavailability due to its ability to form covalent bonds with target proteins . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific compound synthesized using this compound as a starting reagent.
Result of Action
The molecular and cellular effects of this compound would depend on the specific compound synthesized using it as a starting reagent. For instance, if it is used to synthesize a modulator for GABA B receptors, it could enhance inhibitory neurotransmission, potentially leading to effects such as reduced neuronal excitability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent) can affect the efficiency of its use in synthetic reactions . Furthermore, the biological environment can also impact its action. For example, the presence of other molecules could affect its ability to reach and interact with its target proteins.
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4,6-trichloropyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an intermediate in the synthesis of pyrimidine-based drugs, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The interactions of this compound with these biomolecules are primarily through covalent bonding, which can lead to the formation of stable complexes that enhance the efficacy of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression patterns . These changes can result in modified cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained alterations in cellular processes, which can provide insights into its potential therapeutic or toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, or organ dysfunction. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall biological activity. The effects on metabolic flux and metabolite levels are important considerations for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity and therapeutic potential. The distribution patterns of this compound are critical for understanding its efficacy and safety in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4,6-trichloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2,4,6-trichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The starting material, 2,4,6-trichloropyrimidine, is reacted with bromine in a solvent such as acetonitrile or dichloromethane. The reaction is typically conducted at elevated temperatures to achieve high yields and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-amino-2,4,6-trichloropyrimidine or 5-alkoxy-2,4,6-trichloropyrimidine can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Reduction Products: Reduction can yield partially or fully dehalogenated pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2,4,6-trichloropyrimidine is used as a key intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in inhibiting specific enzymes and receptors involved in disease pathways.
Industry: The compound is employed in the production of agrochemicals, including herbicides and fungicides. Its reactivity makes it suitable for the development of new active ingredients for crop protection.
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the bromine substituent but shares similar reactivity and applications.
5-Bromo-2,4-dichloropyrimidine: Similar structure with one less chlorine atom, used in similar synthetic applications.
5-Bromo-6-chloropyrimidine: Another halogenated pyrimidine with different substitution patterns, used in various chemical syntheses.
Uniqueness: 5-Bromo-2,4,6-trichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of biologically active compounds.
Properties
IUPAC Name |
5-bromo-2,4,6-trichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrCl3N2/c5-1-2(6)9-4(8)10-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWIIVEUYLSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494738 | |
Record name | 5-Bromo-2,4,6-trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63931-21-5 | |
Record name | 5-Bromo-2,4,6-trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4,6-trichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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